molecular formula C6H5ClF3N3 B11772890 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11772890
M. Wt: 211.57 g/mol
InChI Key: CJWMWRXAKMEDSX-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of trifluoromethyl and chloro groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor, such as 2-chloro-4,6-dimethylpyrimidine, with trifluoromethylamine in the presence of a base like sodium hydride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine
  • 5-Chloro-6-(difluoromethyl)-2-methylpyrimidin-4-amine
  • 4-Chloro-5-(trifluoromethyl)pyrimidine

Uniqueness

5-Chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both chloro and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H5ClF3N3

Molecular Weight

211.57 g/mol

IUPAC Name

5-chloro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C6H5ClF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13)

InChI Key

CJWMWRXAKMEDSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C(F)(F)F)Cl

Origin of Product

United States

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